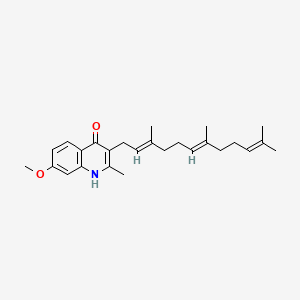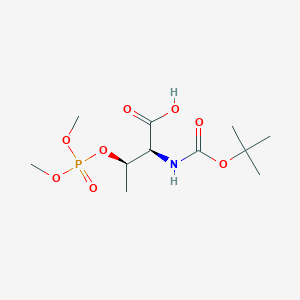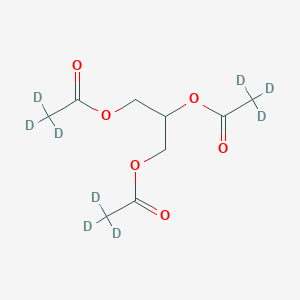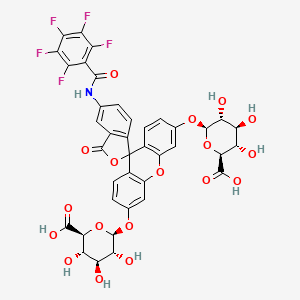
FDGlcU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein di-β-D-glucuronide (FDGlcU) is a compound used primarily as a fluorescent probe in scientific research. It is colorless and non-fluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . This property makes it valuable for non-invasive imaging and real-time monitoring of biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein di-β-D-glucuronide involves the conjugation of fluorescein with two mono-glucuronides. The reaction conditions typically require a controlled environment to ensure the proper conjugation and preservation of the fluorescent properties .
Industrial Production Methods
Industrial production of fluorescein di-β-D-glucuronide involves large-scale synthesis under stringent quality control measures. The compound is produced in bulk quantities and is often stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein di-β-D-glucuronide undergoes hydrolysis reactions, where it is converted from a non-fluorescent state to a fluorescent state. This hydrolysis is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically involves the use of β-glucuronidase enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 480 nm and 514 nm, respectively .
Major Products Formed
The major product formed from the hydrolysis of fluorescein di-β-D-glucuronide is fluorescein, which exhibits high fluorescence activity .
Applications De Recherche Scientifique
Fluorescein di-β-D-glucuronide is widely used in various scientific research fields:
Mécanisme D'action
Fluorescein di-β-D-glucuronide exerts its effects through enzymatic hydrolysis. The compound is non-fluorescent until it is hydrolyzed by β-glucuronidase enzymes, resulting in the release of highly fluorescent fluorescein . This mechanism allows for the real-time imaging of enzymatic activities and the monitoring of biological processes .
Comparaison Avec Des Composés Similaires
Fluorescein di-β-D-glucuronide is unique in its ability to transition from a non-fluorescent to a fluorescent state upon enzymatic hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-glucuronide (MUGlcU): Used for detecting β-glucuronidase activity in various samples.
Coumarin Glucuronides: Employed in the quantitative analysis of β-glucuronidase activity.
Fluorescein di-β-D-glucuronide stands out due to its high fluorescence activity and its application in non-invasive imaging techniques .
Propriétés
Formule moléculaire |
C39H28F5NO18 |
|---|---|
Poids moléculaire |
893.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxo-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1 |
Clé InChI |
FZYCODLHHHKEGD-JXWZXEQKSA-N |
SMILES isomérique |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


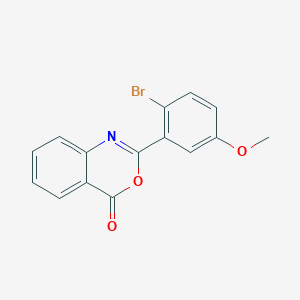


![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
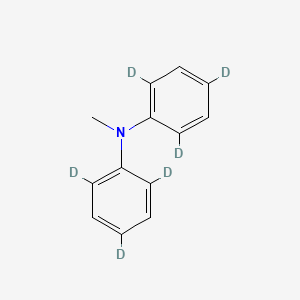
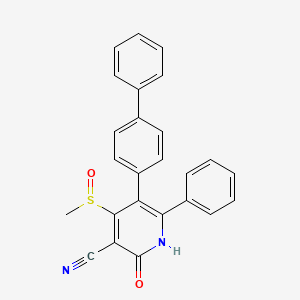

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

